2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethoxyphenyl)acetamide
Overview
Description
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes an isoquinoline ring system and an acetamide group
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dihydroisoquinoline with 2-ethoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding amides or thioamides.
Scientific Research Applications
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-methoxyphenyl)acetamide
- 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-propoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-ethoxyphenyl)acetamide is unique due to its specific ethoxy substituent, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-ethoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-23-18-10-6-5-9-17(18)20-19(22)14-21-12-11-15-7-3-4-8-16(15)13-21/h3-10H,2,11-14H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYCLOFOYRQWNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323714 | |
Record name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-ethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401323714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198998 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852406-64-5 | |
Record name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-ethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401323714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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